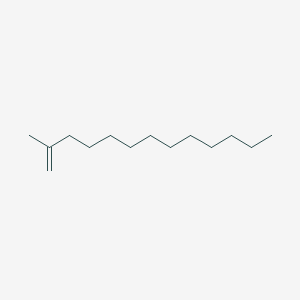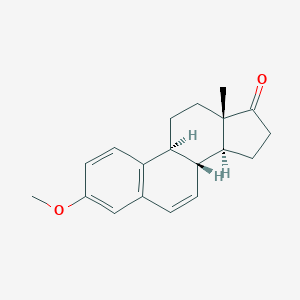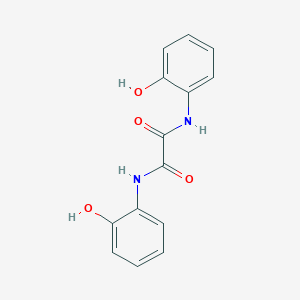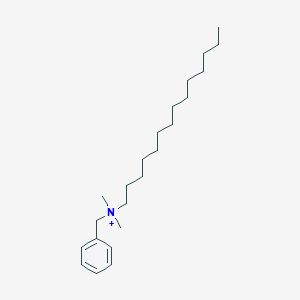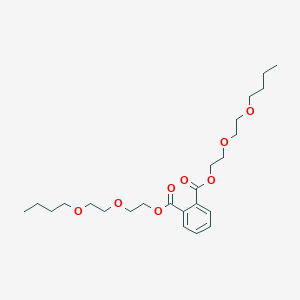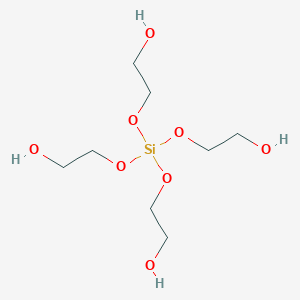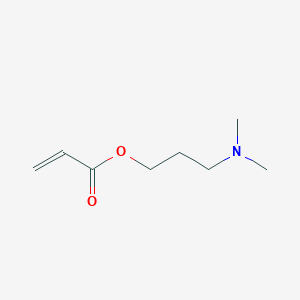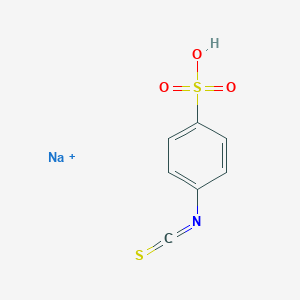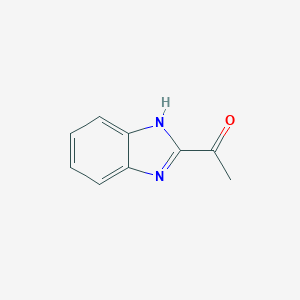![molecular formula C18H25NO3 B097977 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol CAS No. 19314-96-6](/img/structure/B97977.png)
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker used in the treatment of hypertension and congestive heart failure. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol and S-carvedilol. The drug has been extensively studied for its mechanism of action and its effects on the cardiovascular system.
Mécanisme D'action
Carvedilol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties. Carvedilol reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure.
Effets Biochimiques Et Physiologiques
Carvedilol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure. Carvedilol has been shown to improve left ventricular function and reduce mortality in patients with heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on the cardiovascular system. Carvedilol is also readily available and relatively inexpensive. However, there are limitations to using 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Carvedilol is also a non-selective beta-blocker, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol. One area of interest is its effects on the immune system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Another area of interest is its effects on the central nervous system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have neuroprotective properties and could be a potential treatment for neurodegenerative diseases. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors, which could reduce the side effects associated with non-selective beta-blockers like 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Méthodes De Synthèse
The synthesis of 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol involves several steps. The first step is the preparation of 4-methoxy-2-methyl-1-naphthol, which is then converted to the corresponding mesylate. The mesylate is then reacted with isopropylamine to form the isopropylamino derivative. The final step involves the reaction of the isopropylamino derivative with 3-bromo-1-(4-hydroxyphenyl)propan-1-one to form 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic effects on the cardiovascular system. It has been shown to reduce blood pressure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Propriétés
Numéro CAS |
19314-96-6 |
|---|---|
Nom du produit |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol |
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(4-methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H25NO3/c1-12(2)19-10-14(20)11-22-18-13(3)9-17(21-4)15-7-5-6-8-16(15)18/h5-9,12,14,19-20H,10-11H2,1-4H3 |
Clé InChI |
ZLEHZEVLVGLTIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Synonymes |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphtyl)oxy]-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
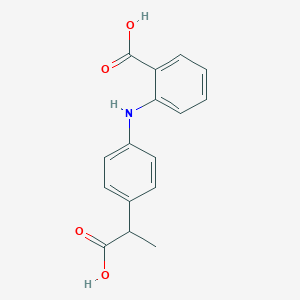

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

